molecular formula C16H16BrNO5S B2611094 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzenesulfonamide CAS No. 1448137-68-5

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzenesulfonamide

Cat. No.: B2611094
CAS No.: 1448137-68-5
M. Wt: 414.27
InChI Key: KMRXYLLYMBSSCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzenesulfonamide is a complex organic compound that features a benzodioxole moiety, a hydroxypropyl group, and a bromobenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzenesulfonamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Introduction of the Hydroxypropyl Group: The benzodioxole derivative is then reacted with an appropriate halohydrin (such as 3-chloropropanol) in the presence of a base to introduce the hydroxypropyl group.

    Sulfonamide Formation: The final step involves the reaction of the hydroxypropyl-benzodioxole intermediate with 2-bromobenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It can be used in the synthesis of advanced materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide
  • 3-(benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide
  • 5-(benzo[d][1,3]dioxol-5-yl)-2-methylquinolin-4-amine

Uniqueness

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-bromobenzenesulfonamide is unique due to the presence of both a hydroxypropyl group and a bromobenzenesulfonamide group, which confer distinct chemical reactivity and biological activity compared to other benzodioxole derivatives.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-bromobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO5S/c17-12-3-1-2-4-16(12)24(20,21)18-8-7-13(19)11-5-6-14-15(9-11)23-10-22-14/h1-6,9,13,18-19H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRXYLLYMBSSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNS(=O)(=O)C3=CC=CC=C3Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.